molecular formula C9H7BrN2O2 B572843 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1313712-29-6

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B572843
CAS No.: 1313712-29-6
M. Wt: 255.071
InChI Key: VBSKBCORIVVKLI-UHFFFAOYSA-N
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Description

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 2-position makes it a versatile intermediate for further functionalization and drug development .

Properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSKBCORIVVKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724485
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-29-6
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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